Delavirdine mesylate Delavirdine mesylate Delavirdine Mesylate is a mesylate salt form of delavirdine, a synthetic, non-nucleoside reverse transcriptase inhibitor. In combination with other anti-retroviral drugs, this agent has been shown to reduce HIV viral load and increase CD4 leukocyte counts in patients. As an inhibitor of the cytochrome P450 system, delavirdine may result in increased serum levels of co-administered protease inhibitors metabolized by the cytochrome P450 system.
Delavirdine mesylate is the monomethanesulfonic acid salt of delavirdine, a non-nucleoside reverse transcriptase inhibitor with activity specific for HIV-1. Viral resistance emerges rapidly when delavirdine is used alone, so it is therefore used (as the methanesulfonic acid salt) with other antiretrovirals for combination therapy of HIV infection. It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. It contains a delavirdine.
Delavirdine is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Delavirdine is associated with a low rate of transient serum aminotransferase elevations during therapy and is a rare cause of clinically apparent acute liver injury.
Brand Name: Vulcanchem
CAS No.: 147221-93-0
VCID: VC0525592
InChI: InChI=1S/C22H28N6O3S.CH4O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20;1-5(2,3)4/h4-8,13-15,24-26H,9-12H2,1-3H3;1H3,(H,2,3,4)
SMILES: CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C.CS(=O)(=O)O
Molecular Formula: C23H32N6O6S2
Molecular Weight: 552.7 g/mol

Delavirdine mesylate

CAS No.: 147221-93-0

Inhibitors

VCID: VC0525592

Molecular Formula: C23H32N6O6S2

Molecular Weight: 552.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Delavirdine mesylate - 147221-93-0

CAS No. 147221-93-0
Product Name Delavirdine mesylate
Molecular Formula C23H32N6O6S2
Molecular Weight 552.7 g/mol
IUPAC Name methanesulfonic acid;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Standard InChI InChI=1S/C22H28N6O3S.CH4O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20;1-5(2,3)4/h4-8,13-15,24-26H,9-12H2,1-3H3;1H3,(H,2,3,4)
Standard InChIKey MEPNHSOMXMALDZ-UHFFFAOYSA-N
SMILES CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C.CS(=O)(=O)O
Canonical SMILES CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C.CS(=O)(=O)O
Appearance Solid powder
Colorform White to tan crystalline powde
Description Delavirdine Mesylate is a mesylate salt form of delavirdine, a synthetic, non-nucleoside reverse transcriptase inhibitor. In combination with other anti-retroviral drugs, this agent has been shown to reduce HIV viral load and increase CD4 leukocyte counts in patients. As an inhibitor of the cytochrome P450 system, delavirdine may result in increased serum levels of co-administered protease inhibitors metabolized by the cytochrome P450 system.
Delavirdine mesylate is the monomethanesulfonic acid salt of delavirdine, a non-nucleoside reverse transcriptase inhibitor with activity specific for HIV-1. Viral resistance emerges rapidly when delavirdine is used alone, so it is therefore used (as the methanesulfonic acid salt) with other antiretrovirals for combination therapy of HIV infection. It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. It contains a delavirdine.
Delavirdine is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Delavirdine is associated with a low rate of transient serum aminotransferase elevations during therapy and is a rare cause of clinically apparent acute liver injury.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 136817-59-9 (Parent)
Shelf Life >3 years if stored properly
Solubility In water: 2,942 mg/mL @ pH 1; 295 ug/mL @ pH 2; 0.81 ug/mL @ pH 7
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Delavirdine
Delavirdine Mesylate
Mesylate, Delavirdine
Rescriptor
U 90152
U 90152S
U-90152
U-90152S
U90152
U90152S
Reference 1: Shelton MJ, Hewitt RG, Adams J, Della-Coletta A, Cox S, Morse GD. Pharmacokinetics of ritonavir and delavirdine in human immunodeficiency virus-infected patients. Antimicrob Agents Chemother. 2003 May;47(5):1694-9. PubMed PMID: 12709342; PubMed Central PMCID: PMC153300.
2: Friedland GH, Pollard R, Griffith B, Hughes M, Morse G, Bassett R, Freimuth W, Demeter L, Connick E, Nevin T, Hirsch M, Fischl M. Efficacy and safety of delavirdine mesylate with zidovudine and didanosine compared with two-drug combinations of these agents in persons with HIV disease with CD4 counts of 100 to 500 cells/mm3 (ACTG 261). ACTG 261 Team. J Acquir Immune Defic Syndr. 1999 Aug 1;21(4):281-92. PubMed PMID: 10428106.
3: Borin MT, Cox SR, Herman BD, Carel BJ, Anderson RD, Freimuth WW. Effect of fluconazole on the steady-state pharmacokinetics of delavirdine in human immunodeficiency virus-positive patients. Antimicrob Agents Chemother. 1997 Sep;41(9):1892-7. PubMed PMID: 9303380; PubMed Central PMCID: PMC164031.
4: White JG. In situ determination of delavirdine mesylate particle size in solid oral dosage forms. Pharm Res. 1999 Apr;16(4):545-8. PubMed PMID: 10227710.
5: Ferry JJ, Herman BD, Carel BJ, Carlson GF, Batts DH. Pharmacokinetic drug-drug interaction study of delavirdine and indinavir in healthy volunteers. J Acquir Immune Defic Syndr Hum Retrovirol. 1998 Jul 1;18(3):252-9. PubMed PMID: 9665503.
6: Shelton MJ, Hewitt RG, Adams JM, Cox SR, Chambers JH, Morse GD. Delavirdine malabsorption in HIV-infected subjects with spontaneous gastric hypoacidity. J Clin Pharmacol. 2003 Feb;43(2):171-9. PubMed PMID: 12616670.
7: Bergren MS, Chao RS, Meulman PA, Sarver RW, Lyster MA, Havens JL, Hawley M. Solid phases of delavirdine mesylate. J Pharm Sci. 1996 Aug;85(8):834-41. PubMed PMID: 8863273.
8: Morse GD, Fischl MA, Shelton MJ, Cox SR, Driver M, DeRemer M, Freimuth WW. Single-dose pharmacokinetics of delavirdine mesylate and didanosine in patients with human immunodeficiency virus infection. Antimicrob Agents Chemother. 1997 Jan;41(1):169-74. PubMed PMID: 8980774; PubMed Central PMCID: PMC163679.
9: Voorman RL, Maio SM, Payne NA, Zhao Z, Koeplinger KA, Wang X. Microsomal metabolism of delavirdine: evidence for mechanism-based inactivation of human cytochrome P450 3A. J Pharmacol Exp Ther. 1998 Oct;287(1):381-8. PubMed PMID: 9765359.
10: Tran JQ, Petersen C, Garrett M, Hee B, Kerr BM. Pharmacokinetic interaction between amprenavir and delavirdine: evidence of induced clearance by amprenavir. Clin Pharmacol Ther. 2002 Dec;72(6):615-26. PubMed PMID: 12496743.
11: Gao P. Determination of the composition of delavirdine mesylate polymorph and pseudopolymorph mixtures using 13C CP/MAS NMR. Pharm Res. 1996 Jul;13(7):1095-104. PubMed PMID: 8842052.
12: Chang M, Sood VK, Kloosterman DA, Hauer MJ, Fagerness PE, Sanders PE, Vrbanac JJ. Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor delavirdine in monkeys. Drug Metab Dispos. 1997 Jul;25(7):814-27. PubMed PMID: 9224776.
13: Adams WJ, Aristoff PA, Jensen RK, Morozowich W, Romero DL, Schinzer WC, Tarpley WG, Thomas RC. Discovery and development of the BHAP nonnucleoside reverse transcriptase inhibitor delavirdine mesylate. Pharm Biotechnol. 1998;11:285-312. Review. PubMed PMID: 9760685.
14: Been-Tiktak AM, Boucher CA, Brun-Vezinet F, Joly V, Mulder JW, Jost J, Cooper DA, Moroni M, Gatell JM, Staszewski S, Colebunders R, Stewart GJ, Hawkins DA, Johnson MA, Parkin JM, Kennedy DH, Hoy JF, Borleffs JC. Efficacy and safety of combination therapy with delavirdine and zidovudine: a European/Australian phase II trial. Int J Antimicrob Agents. 1999 Jan;11(1):13-21. PubMed PMID: 10075273.
15: Scott LJ, Perry CM. Delavirdine: a review of its use in HIV infection. Drugs. 2000 Dec;60(6):1411-44. Review. PubMed PMID: 11152019.
16: Kuo YC, Chung CY. Solid lipid nanoparticles comprising internal Compritol 888 ATO, tripalmitin and cacao butter for encapsulating and releasing stavudine, delavirdine and saquinavir. Colloids Surf B Biointerfaces. 2011 Dec 1;88(2):682-90. doi: 10.1016/j.colsurfb.2011.07.060. Epub 2011 Aug 6. PubMed PMID: 21865017.
17: Veldkamp AI, van Heeswijk RP, Hoetelmans RM, Meenhorst PL, Mulder JW, Lange JM, Beijnen JH. Rapid quantification of delavirdine, a novel non-nucleoside reverse transcriptase inhibitor, in human plasma using isocratic reversed-phase high-performance liquid chromatography with fluorescence detection. J Chromatogr B Biomed Sci Appl. 1999 Apr 30;727(1-2):151-7. PubMed PMID: 10360434.
18: Tran JQ, Gerber JG, Kerr BM. Delavirdine: clinical pharmacokinetics and drug interactions. Clin Pharmacokinet. 2001;40(3):207-26. Review. PubMed PMID: 11327199.
19: Chang M, Sood VK, Wilson GJ, Kloosterman DA, Sanders PE, Hauer MJ, Fagerness PE. Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor delavirdine in rats. Drug Metab Dispos. 1997 Feb;25(2):228-42. PubMed PMID: 9029054.
20: Cheng CL, Smith DE, Carver PL, Cox SR, Watkins PB, Blake DS, Kauffman CA, Meyer KM, Amidon GL, Stetson PL. Steady-state pharmacokinetics of delavirdine in HIV-positive patients: effect on erythromycin breath test. Clin Pharmacol Ther. 1997 May;61(5):531-43. PubMed PMID: 9164415.
PubChem Compound 441386
Last Modified Nov 11 2021
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